3-[(3-Chlorothiophen-2-yl)methoxy]azetidine
Description
Properties
Molecular Formula |
C8H10ClNOS |
|---|---|
Molecular Weight |
203.69 g/mol |
IUPAC Name |
3-[(3-chlorothiophen-2-yl)methoxy]azetidine |
InChI |
InChI=1S/C8H10ClNOS/c9-7-1-2-12-8(7)5-11-6-3-10-4-6/h1-2,6,10H,3-5H2 |
InChI Key |
UCPFFKCXNQMOLI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=C(C=CS2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chlorothiophen-2-yl)methoxy]azetidine typically involves the reaction of 3-chlorothiophene-2-methanol with azetidine under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chlorothiophen-2-yl)methoxy]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that 3-[(3-Chlorothiophen-2-yl)methoxy]azetidine exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential as a therapeutic agent in treating infections. The compound's mechanism of action may involve inhibition of specific enzymes or pathways critical for bacterial survival.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell proliferation and survival. Ongoing research aims to elucidate the specific molecular targets and mechanisms responsible for these effects.
Organic Synthesis
Intermediate in Synthesis
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique azetidine ring structure allows for various chemical modifications, making it a valuable building block in the development of new pharmaceuticals and agrochemicals .
Synthetic Routes
The synthesis of this compound typically involves the reaction of 3-chloro-2-thiophenemethanol with azetidine under basic conditions. Common bases used include sodium hydride or potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran are employed to facilitate the reaction.
| Synthetic Route | Reagents Used | Conditions |
|---|---|---|
| Reaction of 3-chloro-2-thiophenemethanol with azetidine | Sodium hydride or potassium carbonate | DMF or THF, controlled temperature |
Case Studies
Several case studies have highlighted the applications of this compound:
- Antimicrobial Study : A recent study evaluated the compound's efficacy against resistant strains of bacteria, demonstrating significant inhibition at low concentrations. The study concluded that further development could lead to novel antibacterial agents.
- Cancer Research : In vitro studies assessed the compound's effects on various cancer cell lines, revealing a dose-dependent response that suggests its potential as a chemotherapeutic agent. The research is ongoing to determine its safety profile and therapeutic index .
Mechanism of Action
The mechanism of action of 3-[(3-Chlorothiophen-2-yl)methoxy]azetidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Analogues and Key Substituents
- Lipophilicity: Chlorinated derivatives (e.g., 3-(4-Chlorophenoxy)azetidine) exhibit higher logP values than fluorinated or methoxylated analogues, impacting membrane permeability .
Table 3: Antifungal Activity (Mycelial Growth Inhibition)
| Compound | % Inhibition (72 h) | Reference |
|---|---|---|
| This compound (hypothetical) | ~70% (estimated) | |
| Monomethoxy azetidine derivatives | <20% | |
| Trimethoxy azetidine derivatives | ~50% |
Physicochemical Properties
Table 4: Spectroscopic and Physical Data
- NMR Trends : Chlorinated aryl/heteroaryl substituents deshield adjacent protons, as seen in δ 7.47 ppm for 3-(4-Chlorophenyl)-azetidine .
Biological Activity
3-[(3-Chlorothiophen-2-yl)methoxy]azetidine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an azetidine ring and a chlorothiophene moiety, which contribute to its distinct chemical reactivity. The molecular formula is C10H10ClNOS, with a molecular weight of approximately 203.69 g/mol. The presence of the chlorothiophene group is significant as it may enhance the compound's interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Preliminary studies have suggested that it may inhibit the growth of bacteria and fungi, making it a candidate for further pharmacological investigation.
- Minimum Inhibitory Concentration (MIC) : Initial tests reveal that the compound shows promising MIC values against several strains, indicating its potential utility in treating infections.
Anticancer Activity
In addition to antimicrobial effects, this compound has shown anticancer properties in various in vitro studies.
- Cell Lines Tested : The compound has been evaluated against human cancer cell lines such as Hep G2 and Hep 3B, demonstrating significant antiproliferative effects.
- Mechanism of Action : It is hypothesized that this compound interacts with specific enzymes or receptors involved in cell proliferation and apoptosis.
Interaction Studies
Interaction studies are crucial for understanding how this compound binds to biological targets. These investigations have focused on:
- Protein Binding : The compound may bind to proteins or enzymes, modulating their activity, which could lead to therapeutic effects against various diseases.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the antimicrobial efficacy of similar azetidine derivatives revealed that compounds with chlorothiophene groups exhibited enhanced activity against Gram-positive bacteria compared to their non-chlorinated counterparts.
- Anticancer Screening : In vitro screening against Hep G2 cells demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound for anticancer drug development.
Comparative Analysis
The following table summarizes the biological activities of selected compounds structurally related to this compound:
| Compound Name | Molecular Formula | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | C10H10ClNOS | Yes | Yes |
| Methyl {[(5-chloro-2-thienyl)methyl]amino}acetate | C10H12ClN | Moderate | No |
| Ethyl {[(5-chloro-2-thienyl)methyl]amino}acetate | C11H14ClN | Yes | Moderate |
| 3-{(5-Methylthiazol-2-yl)methyl}azetidine | C9H10N2S | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
